molecular formula C18H19N3O B12772026 Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one CAS No. 91532-90-0

Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one

Cat. No.: B12772026
CAS No.: 91532-90-0
M. Wt: 293.4 g/mol
InChI Key: FFMAJYHPRXRCDQ-UHFFFAOYSA-N
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Description

Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one is a complex organic compound that belongs to the class of imidazopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction might involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-2,7-diphenylimidazo(1,5-a)pyrazin-3(2H)-one: can be compared with other imidazopyrazine derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

CAS No.

91532-90-0

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2,7-diphenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C18H19N3O/c22-18-20-12-11-19(15-7-3-1-4-8-15)13-17(20)14-21(18)16-9-5-2-6-10-16/h1-10,17H,11-14H2

InChI Key

FFMAJYHPRXRCDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1C3=CC=CC=C3)CN(C2=O)C4=CC=CC=C4

Origin of Product

United States

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